7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1032650-41-1) is a highly functionalized deazapurine building block predominantly procured for the synthesis of targeted kinase inhibitors, including JAK and EGFR inhibitors [1]. The molecule features a pyrrolo[3,2-d]pyrimidine core with two orthogonally reactive handles: a highly electrophilic C4-chloride and a cross-coupling-ready C7-bromide. This specific halogenation pattern allows for sequential, site-selective derivatization without requiring intermediate activation steps. For procurement teams and process chemists, sourcing this pre-functionalized scaffold is critical for streamlining the synthesis of active pharmaceutical ingredients (APIs), avoiding the yield losses and purification bottlenecks associated with late-stage halogenation of the electron-rich pyrrole ring.
Substituting 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine with its non-brominated analog, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, forces chemists to perform late-stage bromination (typically using NBS) after installing the C4-substituent [1]. If the C4-amine is electron-rich, this late-stage bromination often results in poor regioselectivity, over-bromination, or degradation of the target API, severely reducing overall process yield. Conversely, attempting to use 7-bromo-4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine as a cheaper substitute fails because the C4-hydroxyl group is unreactive toward nucleophilic aromatic substitution (SNAr); it must first be converted to a chloride using harsh reagents like POCl3, which adds a hazardous, moisture-sensitive step to the manufacturing process and increases the overall cost of goods.
The primary procurement advantage of 1032650-41-1 is its highly orthogonal halogen reactivity [1]. The C4-chloride undergoes nucleophilic aromatic substitution (SNAr) with amines at mild to moderate temperatures, leaving the C7-bromide completely intact. The C7-bromide can then be engaged in palladium-catalyzed Suzuki-Miyaura cross-coupling. When compared to 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine, the bromo-chloro derivative provides significantly higher chemoselectivity, as differentiating two C-Cl bonds during Pd-catalysis often leads to mixtures of mono- and di-coupled products, reducing isolated yields of the desired regioisomer by up to 40%.
| Evidence Dimension | Chemoselectivity in sequential C4-amination / C7-arylation |
| Target Compound Data | 7-Bromo-4-chloro derivative: >95% regiocontrol (C4 SNAr followed by C7 Suzuki) |
| Comparator Or Baseline | 4,7-Dichloro analog: Poor differentiation, leading to significant C7-SNAr or mixed Pd-insertion byproducts |
| Quantified Difference | Eliminates regioisomer mixtures, improving step-yields by 30-40% compared to dichloro analogs |
| Conditions | Standard sequential SNAr (amine, base, heat) followed by Suzuki coupling |
Procuring the bromo-chloro scaffold ensures absolute regiocontrol during sequential functionalization, eliminating costly chromatographic separations of regioisomers in API manufacturing.
Utilizing pre-brominated 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine bypasses the need for late-stage electrophilic bromination of the pyrrolo[3,2-d]pyrimidine core[1]. When starting from the baseline 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the C4-position is typically aminated first. Subsequent bromination of the resulting 4-amino intermediate with NBS often yields complex mixtures if the C4-amine contains electron-rich aromatic rings, dropping the isolated yield of the desired 7-bromo intermediate to below 60%. By procuring the pre-brominated scaffold, process chemists lock in the C7-bromide from step one, ensuring >90% yield in the initial SNAr step.
| Evidence Dimension | Yield of 7-bromo-4-amino intermediate |
| Target Compound Data | Pre-brominated scaffold (1032650-41-1): >90% yield via direct SNAr |
| Comparator Or Baseline | 4-Chloro scaffold (84905-80-6): <60% yield due to side-reactions during late-stage NBS bromination |
| Quantified Difference | >30% improvement in intermediate yield by avoiding late-stage halogenation |
| Conditions | SNAr amination followed by NBS bromination (baseline) vs. direct SNAr on pre-brominated scaffold (target) |
Using the pre-brominated building block prevents yield-destroying side reactions during late-stage functionalization, directly lowering the cost of goods for complex kinase inhibitors.
For advanced pharmaceutical intermediates, the N5-pyrrole nitrogen must often be protected to prevent catalyst poisoning or unwanted N-arylation during cross-coupling [1]. 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is highly compatible with standard N-protection protocols (e.g., SEM-Cl, TsCl, or Boc anhydride). Compared to unprotected analogs, the N5-protected 7-bromo-4-chloro scaffold exhibits high solubility in organic solvents (e.g., >50 mg/mL in THF) and survives harsh Suzuki or Buchwald-Hartwig coupling conditions at >100°C. This protection strategy is essential for achieving >85% yields in subsequent C7-arylation steps, which would otherwise stall at <50% due to competitive N-coordination to the palladium catalyst.
| Evidence Dimension | C7-Suzuki coupling yield (Protected vs Unprotected N5) |
| Target Compound Data | N5-Protected 7-bromo-4-chloro scaffold: >85% yield in Pd-catalyzed cross-coupling |
| Comparator Or Baseline | Unprotected scaffold: <50% yield due to catalyst deactivation |
| Quantified Difference | >35% increase in cross-coupling yield enabled by clean N5-protection |
| Conditions | Suzuki-Miyaura coupling (Pd(dppf)Cl2, base, 90-110°C) with and without N5-SEM/Ts protection |
The compound's compatibility with standard N-protection strategies is critical for maintaining high catalyst turnover and process scalability in organometallic steps.
The orthogonal reactivity of the C4-chloro and C7-bromo groups makes this compound a primary starting material for discovering and manufacturing Janus kinase (JAK) inhibitors [1]. In these workflows, the C4 position is typically linked to an aniline or aliphatic amine via SNAr, and the C7 position is subsequently coupled to an aryl or heteroaryl group via Suzuki-Miyaura coupling.
As a bioisostere of the purine core, the pyrrolo[3,2-d]pyrimidine scaffold is heavily utilized in covalent and non-covalent kinase inhibitors [1]. The pre-installed C7-bromide allows for rapid library generation, accelerating hit-to-lead optimization in oncology programs by enabling diverse late-stage cross-coupling without touching the C4-pharmacophore.
For process chemistry teams moving a deazapurine-based API from clinical trials to commercial production, procuring this exact pre-brominated, pre-chlorinated scaffold avoids the hazards and yield penalties of using POCl3 (to convert hydroxyls to chlorides) or NBS (for late-stage bromination) at scale [1].